1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid
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Overview
Description
1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid is a complex organic compound that features a chlorobenzyl group, a nitroindazole moiety, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(p-Chlorobenzyl)-5-nitroindazole: Lacks the carboxylic acid group.
5-Nitroindazole-3-carboxylic acid: Lacks the chlorobenzyl group.
1-(p-Chlorobenzyl)-indazole-3-carboxylic acid: Lacks the nitro group.
Uniqueness
1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid is unique due to the presence of all three functional groups (chlorobenzyl, nitro, and carboxylic acid), which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10ClN3O4 |
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Molecular Weight |
331.71 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-nitroindazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10ClN3O4/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(19(22)23)7-12(13)14(17-18)15(20)21/h1-7H,8H2,(H,20,21) |
InChI Key |
IKWUVWCXJWGYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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